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An In-depth Technical Guide to the Safety and Toxicity Profile of N-0861 Racemate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-0861, chemically identified as N6-Endonorboran-2-yl-9-methyladenine, is a selective
adenosine Al receptor antagonist. This technical guide provides a comprehensive overview of
the available safety and toxicity data for N-0861 racemate, compiled from preclinical and
clinical studies. The information presented herein is intended to support further research and
development efforts by providing a clear summary of the compound's safety profile, including
guantitative toxicity data, and insights into its mechanism of action. While significant data is
available, this guide also highlights areas where further investigation may be warranted.

Introduction

N-0861 is a non-xanthine derivative that acts as a competitive and selective antagonist of the
adenosine Al receptor. Its selectivity for the Al receptor subtype over A2 receptors has been a
key focus of its development, particularly for applications where antagonism of Al receptor-
mediated effects is desired without impacting A2 receptor functions, such as coronary
vasodilation. This document synthesizes the current knowledge regarding the safety and
toxicity of N-0861 racemate, drawing from available preclinical animal studies and human
clinical investigations.

Preclinical Safety and Toxicity
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A range of preclinical studies have been conducted to characterize the toxicological profile of
N-0861 in various animal models. These studies have assessed acute and subchronic toxicity,
as well as mutagenicity.

Acute and Subchronic Toxicity

Toxicology studies have established the no-effect doses for acute and subchronic
administration of N-0861 in rodent and non-rodent species. These findings are crucial for
determining safe starting doses in clinical trials and for understanding the compound's
therapeutic index.

Table 1: Summary of Preclinical Acute and Subchronic Toxicity of N-0861[1]

) Route of
Study Type Species L . No-Effect Dose
Administration
Acute Toxicity Rodents Not Specified 100 mg/kg/day
Subchronic Toxicity Rats Intravenous 50 mg/kg/day
Subchronic Toxicity Dogs Intravenous 30 mg/kg/day

Genetic Toxicology

Genetic toxicity assays are essential for evaluating the potential of a compound to cause DNA
damage or mutations.

Table 2: Summary of Genetic Toxicology of N-0861[1]

Assay Type Result

Mutagenicity No mutagenic activity

Detailed experimental protocols for the specific mutagenicity assays were not available in the
reviewed literature.

Safety Pharmacology
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Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of
a substance on physiological functions in relation to exposure in the therapeutic range and
above.

In preclinical models, N-0861 has been shown to selectively antagonize adenosine Al
receptor-mediated cardiac effects while having minimal impact on A2 receptor-mediated
vasodilation.[2] In anesthetized rats, prior administration of N-0861 attenuated the cardiac
effects of the adenosine agonist NECA with only minimal effects on the NECA-induced
decrease in blood pressure.[2]

Studies in conscious and anesthetized rats have evaluated the effects of N-0861 on renal
hemodynamics and excretory function. At doses of 10 and 30 umol/kg (intravenously), N-0861
significantly increased the excretion of urine, Na+, and K+.[3] However, it had little influence on
resting renal hemodynamics, suggesting that the natriuretic responses are due to the inhibition
of tubular Na+ reabsorption.[3]

Clinical Safety and Tolerability

Human studies with N-0861 have primarily focused on its ability to antagonize the cardiac
effects of adenosine. These studies provide valuable information on the safety and tolerability
of the compound in a clinical setting.

Administration and Dose-Limiting Effects

In human subjects, N-0861 has been administered intravenously at doses up to 0.5 mg/kg.[1]
The primary dose-limiting factor reported was pain at the injection site, which was attributed to
the acidic vehicle used for administration.[1]

Cardiovascular and Systemic Effects

Clinical studies have confirmed the selective A1 adenosine receptor antagonist activity of N-
0861 in humans. It effectively abolishes the negative dromotropic (slowing of conduction in the
AV node) and chest discomfort effects of adenosine, which are Al receptor-mediated.[1]
Notably, N-0861 did not significantly affect the A2 receptor-mediated increase in coronary blood
flow velocity.[1]
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At doses of 0.10 mg/kg and a cumulative dose of 0.25 mg/kg, N-0861 alone had minimal effect
on the A-H interval, sinus cycle length, or mean coronary blood flow velocity.[1] However, it did
cause a small but statistically significant increase in systolic arterial blood pressure.[1] No
adverse symptoms were reported to be related to the N-0861 infusion itself.[1]

Laboratory Parameters

Administration of N-0861 did not result in any significant changes in total blood count,
electrolyte profile, renal function tests, liver function tests, or urinalysis in samples collected 24
hours after administration when compared to pre-administration values.[1]

Mechanism of Action and Signaling Pathways

N-0861 is a selective antagonist of the adenosine Al receptor. Adenosine Al receptor
activation is coupled to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl
cyclase, resulting in decreased intracellular cyclic AMP (cCAMP) levels. By blocking this
receptor, N-0861 prevents these downstream effects.
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Caption: Adenosine Al Receptor Signaling Pathway and N-0861 Antagonism.

Experimental Protocols
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Detailed experimental protocols for the preclinical toxicology studies were not available in the
publicly accessible literature. The following provides a general overview of the methodologies

likely employed based on standard practices.

General Toxicology Study Design (Hypothetical)

A standard preclinical toxicology study for a compound like N-0861 would typically involve the

following steps:
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Caption: General Workflow for a Preclinical Toxicology Study.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b2888030?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2888030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Discussion and Future Directions

The available data suggests that N-0861 racemate has a generally favorable safety profile in
both preclinical models and early human studies. Its selectivity for the adenosine Al receptor is
a key feature, minimizing off-target effects associated with non-selective adenosine
antagonists.

The primary adverse effect noted in humans, injection site pain, appears to be related to the
formulation rather than the compound itself, suggesting that reformulation could mitigate this
issue. The observed increase in systolic blood pressure warrants further investigation to
understand the underlying mechanism and its clinical significance.

While the existing data is valuable, a more complete safety and toxicity profile would require
additional studies, including:

o Detailed Genotoxicity Battery: A comprehensive set of in vitro and in vivo genotoxicity assays
(e.g., Ames test, mouse lymphoma assay, in vivo micronucleus test) would provide a more
robust assessment of mutagenic and clastogenic potential.

» Carcinogenicity Studies: Long-term carcinogenicity studies in two rodent species would be
necessary if the intended clinical use is for chronic conditions.

» Reproductive and Developmental Toxicity Studies: Comprehensive studies are needed to
evaluate the potential effects of N-0861 on fertility, embryonic and fetal development, and
pre- and postnatal development.

Conclusion

N-0861 racemate is a selective adenosine Al receptor antagonist with a promising preclinical
and early clinical safety profile. The compound has demonstrated a lack of mutagenic activity
and has been tolerated in animals and humans at the doses tested, with the main adverse
event in humans being formulation-related. Further studies are required to fully characterize its
long-term safety, including its potential for carcinogenicity and reproductive and developmental
toxicity. This technical guide provides a solid foundation for researchers and drug development
professionals to make informed decisions regarding the continued investigation of N-0861
racemate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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